molecular formula C9H14ClNS2 B2392918 7-(Thiophen-2-yl)-1,4-thiazepane hydrochloride CAS No. 2097937-67-0

7-(Thiophen-2-yl)-1,4-thiazepane hydrochloride

Cat. No. B2392918
CAS RN: 2097937-67-0
M. Wt: 235.79
InChI Key: SBCLJRWIRRPFSS-UHFFFAOYSA-N
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Description

Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .


Synthesis Analysis

Thiophene derivatives are typically synthesized through condensation reactions, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald reaction, for instance, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .


Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . The bond length for Si(1)–C(1) was found to be 1.874(5) Å and somewhat shorter for the Si–C(sp2) bonds .


Chemical Reactions Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .

Scientific Research Applications

Synthetic Strategies

Researchers employ various synthetic methods to access thiophene derivatives. These include:

Tumor Cell Growth Inhibition

Novel thiophene systems synthesized from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide have been evaluated for their tumor cell growth inhibition activities. In vitro studies on human tumor cell lines provide insights into their potential as anticancer agents .

Future Directions

Thiophene-based analogs continue to attract interest due to their potential biological activity . Future research may focus on improving these compounds for various applications, including medicinal chemistry .

properties

IUPAC Name

7-thiophen-2-yl-1,4-thiazepane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NS2.ClH/c1-2-8(11-6-1)9-3-4-10-5-7-12-9;/h1-2,6,9-10H,3-5,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBCLJRWIRRPFSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCSC1C2=CC=CS2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(Thiophen-2-yl)-1,4-thiazepane hydrochloride

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